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Compound of Interest

Compound Name: Triethyl ethane-1,1,2-tricarboxylate

Cat. No.: B125765 Get Quote

This technical guide provides a comprehensive overview of the spectral data for Triethyl
ethane-1,1,2-tricarboxylate (CAS No: 7459-46-3), a versatile reagent in organic synthesis.[1]

[2] This document is intended for researchers, scientists, and professionals in drug

development, offering detailed spectral data, experimental protocols, and a logical workflow for

structural elucidation.

Molecular Structure and Properties:

IUPAC Name: Triethyl ethane-1,1,2-tricarboxylate[3][4]

Molecular Formula: C₁₁H₁₈O₆[3][4]

Molecular Weight: 246.26 g/mol [1][3]

Synonyms: Triethyl 1,1,2-ethanetricarboxylate, 1,1,2-Ethanetricarboxylic acid, triethyl ester[3]

[5]

Spectral Data
The following sections present the key spectral data for Triethyl ethane-1,1,2-tricarboxylate,

crucial for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for elucidating the molecular structure of organic

compounds by providing detailed information about the chemical environment and connectivity

of atoms.[1]

¹H NMR (Proton NMR) Data

Assignment Chemical Shift (ppm)

A 4.206

B 4.164

C 3.822

D 2.917

E 1.280

F 1.259

Data obtained in CDCl₃ at 89.56 MHz.[6]

¹³C NMR (Carbon-13 NMR) Data

Assignment Chemical Shift (ppm)

Carbonyl Carbons (C=O) ~165-175

Methine Carbon (-CH) Data not explicitly provided in search results

Methylene Carbons (-CH₂-) Data not explicitly provided in search results

Methyl Carbons (-CH₃) Data not explicitly provided in search results

The three ester carbonyl carbons are expected to resonate in the downfield region of the

spectrum, typically between 165-175 ppm.[1] Specific peak assignments for other carbons

were not available in the provided search results.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for Triethyl ethane-1,1,2-tricarboxylate are consistent with its

ester functionalities.

Functional Group Absorption Range (cm⁻¹) Intensity

C=O (Ester) 1670–1780 Strong

C-O (Ester) 1000–1300 Strong

C-H (Alkane) 2850–2960 Medium

The presence of a strong absorption band in the 1670–1780 cm⁻¹ range is characteristic of the

carbonyl group (C=O) in the ester functional groups.[7][8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Technique m/z Value Interpretation

Molecular Ion 246 [M]⁺

Top Peak 173 Fragment Ion

2nd Highest Peak 29 Fragment Ion

3rd Highest Peak 127 Fragment Ion

The molecular weight of Triethyl ethane-1,1,2-tricarboxylate is 246.26 g/mol , which

corresponds to the molecular ion peak in the mass spectrum.[1][3]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b125765?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra
https://www.chemistrysteps.com/infrared-spectroscopy-ir-absorption-table/
https://www.benchchem.com/product/b125765?utm_src=pdf-body
https://www.benchchem.com/product/b125765
https://pubchem.ncbi.nlm.nih.gov/compound/Triethyl-ethane-1_1_2-tricarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A small amount of Triethyl ethane-1,1,2-tricarboxylate is dissolved in

a deuterated solvent, typically chloroform-d (CDCl₃).

Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used for

analysis.[6]

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-

decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique

carbon atom.[1]

Data Processing: The raw data is Fourier transformed to obtain the frequency-domain

spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, the neat liquid

sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3]

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample spectrum is then recorded, and the background is automatically subtracted.

Data Analysis: The resulting spectrum shows the percentage of transmittance versus

wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their

corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).[1]

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with

a high-energy electron beam, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum that plots ion intensity versus m/z.

Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the spectral analysis of Triethyl
ethane-1,1,2-tricarboxylate.
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Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Triethyl ethane-1,1,2-tricarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b125765?utm_src=pdf-body-img
https://www.benchchem.com/product/b125765?utm_src=pdf-body
https://www.benchchem.com/product/b125765?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b125765
https://www.nbinno.com/article/other-organic-chemicals/chemical-properties-triethyl-1-1-2-ethanetricarboxylate-synthesis-lm
https://pubchem.ncbi.nlm.nih.gov/compound/Triethyl-ethane-1_1_2-tricarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Triethyl-ethane-1_1_2-tricarboxylate
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/esters/mm7459463
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/esters/mm7459463
https://sielc.com/triethyl-ethane-112-tricarboxylate
https://www.chemicalbook.com/SpectrumEN_7459-46-3_13CNMR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra
https://www.chemistrysteps.com/infrared-spectroscopy-ir-absorption-table/
https://www.benchchem.com/product/b125765#spectral-data-for-triethyl-ethane-1-1-2-tricarboxylate
https://www.benchchem.com/product/b125765#spectral-data-for-triethyl-ethane-1-1-2-tricarboxylate
https://www.benchchem.com/product/b125765#spectral-data-for-triethyl-ethane-1-1-2-tricarboxylate
https://www.benchchem.com/product/b125765#spectral-data-for-triethyl-ethane-1-1-2-tricarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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